DL-Isoproterenol Hemisulfate is a synthetic compound that acts as a non-selective beta-adrenergic agonist. It is primarily used in research settings for its cardiovascular effects, particularly in studies related to heart rate and contractility. The compound is the hemisulfate salt of isoproterenol, which enhances its solubility and stability in aqueous solutions, making it suitable for various experimental applications.
DL-Isoproterenol Hemisulfate can be synthesized from isoproterenol, which itself is derived from the phenolic compound catechol. The synthesis typically involves the formation of the hemisulfate salt through reaction with sulfuric acid or sulfamic acid, thus improving its pharmacological properties and usability in laboratory settings.
DL-Isoproterenol Hemisulfate belongs to the class of sympathomimetic agents due to its ability to mimic the effects of sympathetic neurotransmitters. It is classified under beta-adrenergic agonists, which are compounds that activate beta-adrenergic receptors in the body, leading to various physiological responses such as increased heart rate and bronchodilation.
The synthesis of DL-Isoproterenol Hemisulfate can be achieved through several methods:
The synthesis process requires careful control of temperature and pH to optimize yield and purity. For example, maintaining a low temperature during the reaction can help reduce side reactions that may lead to impurities.
DL-Isoproterenol Hemisulfate has a complex molecular structure characterized by its beta-phenethylamine backbone with hydroxyl groups at specific positions. The molecular formula can be represented as C_17H_23N_2O_4S, indicating the presence of a sulfate group that contributes to its solubility properties.
DL-Isoproterenol Hemisulfate participates in various chemical reactions typical for beta-adrenergic agonists:
The stability of DL-Isoproterenol Hemisulfate in solution can be affected by pH and temperature, necessitating careful storage conditions to maintain its efficacy for research applications.
DL-Isoproterenol Hemisulfate exerts its pharmacological effects primarily through activation of beta-1 and beta-2 adrenergic receptors:
Studies have shown that DL-Isoproterenol can significantly increase cardiac output and reduce systemic vascular resistance, demonstrating its utility in cardiovascular research .
Relevant analyses indicate that impurities can affect both physical properties and effectiveness; thus, purification methods are crucial during synthesis .
DL-Isoproterenol Hemisulfate is widely utilized in scientific research due to its cardiovascular effects:
DL-Isoproterenol Hemisulfate (Chemical Structure: C11H17NO3·½H2SO4; CAS 6078-56-4) is a racemic mixture featuring a chiral center at the β-hydroxy position of its ethanolamine side chain. This chirality dictates enantioselective interactions with β-adrenergic receptors (βARs). The (R)-enantiomer demonstrates ~100-fold greater binding affinity for both β1AR and β2AR subtypes compared to the (S)-enantiomer, attributable to optimal three-point attachment involving:
Table 1: Stereospecific Binding Parameters of Isoproterenol Enantiomers
Receptor Subtype | Enantiomer | KD (nM) | Relative Efficacy |
---|---|---|---|
β1-AR | (R)-Isoproterenol | 5.0 ± 0.8 | 1.00 (Full agonist) |
β1-AR | (S)-Isoproterenol | 580 ± 90 | 0.12 (Partial agonist) |
β2-AR | (R)-Isoproterenol | 3.2 ± 0.5 | 1.00 (Full agonist) |
β2-AR | (S)-Isoproterenol | 450 ± 70 | 0.08 (Partial agonist) |
Data derived from radioligand displacement studies using [3H]-(R)-alprenolol in isolated membranes [8]
Molecular dynamics simulations reveal that (S)-isoproterenol induces suboptimal positioning of transmembrane helix 5 (TM5) and helix 6 (TM6), reducing Gαs protein coupling efficiency by 40-60% compared to the (R)-enantiomer. This stereoselectivity is conserved across species, as demonstrated in frog erythrocyte membrane models where (R)-isoproterenol stimulates adenylate cyclase with EC50 = 12 nM, while the (S)-enantiomer requires >1,000 nM for equivalent activity [8].
The racemic DL-isoproterenol hemisulfate exhibits tissue-specific allosteric effects dictated by receptor density, coupling efficiency, and localized signaling microdomains:
Cardiac Tissue (β1-AR Dominant):
Pulmonary Tissue (β2-AR Dominant):
Table 2: Tissue-Specific Signaling Responses to DL-Isoproterenol Hemisulfate
Parameter | Cardiac Tissue | Pulmonary Tissue | Experimental Evidence |
---|---|---|---|
Primary G-protein | Gαs/Gαq hybrid | Gαs dominant | Pertussis toxin insensitivity [2] |
cAMP Increase (x baseline) | 3.8 ± 0.7 | 12.2 ± 2.1 | Radioligand assay [4] |
Non-canonical Pathways | PLCβ/Ca2+ release | PLD/phosphatidic acid | Ca2+ flux assays [2] |
Receptor T1/2 Desensitization | 8.5 min | 2.1 min | Fluorescence recovery after photobleaching [4] |
The cardiac microenvironment exhibits compressed signaling specificity due to receptor oligomerization - β1-AR/β2-AR heterodimers in cardiomyocytes create a hybrid signaling unit with modified G-protein coupling that favors Ca2+-mediated inotropy over pure cAMP generation [1] [7].
The racemic nature of DL-isoproterenol hemisulfate generates distinct pharmacodynamic profiles compared to enantiopure formulations:
Molecular Efficacy Metrics:
Functional Tissue Responses:
The racemic mixture's (S)-enantiomer contributes to physiological effects through non-receptor mechanisms:
Table 3: Enantiomer-Specific Contributions to Physiological Effects
Biological Process | (R)-Enantiomer Contribution | (S)-Enantiomer Contribution | Racemic DL-Effect |
---|---|---|---|
Cardiac contractility | 100% (Reference) | 12% (Partial agonism) | 84 ± 6% |
Bronchial relaxation | 100% (Reference) | 8% (Negligible) | 98 ± 3% (Spare receptor effect) |
Hepatic glycogenolysis | 100% (Reference) | 22% (cAMP-independent) | 78 ± 5% |
Receptor internalization | 60% (Reference) | 140% (Enhanced rate) | 100% |
These data reveal that while enantiopure (R)-isoproterenol provides superior receptor selectivity and signaling efficiency, the racemic DL-form retains therapeutic utility in pulmonary applications due to β2-AR spare receptor capacity. However, in cardiac applications where precise receptor occupancy-response relationships govern outcomes, the (S)-enantiomer's partial agonism and negative cooperativity significantly reduce racemate efficacy [1] [4] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: